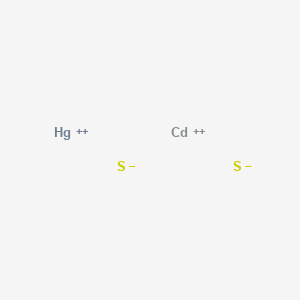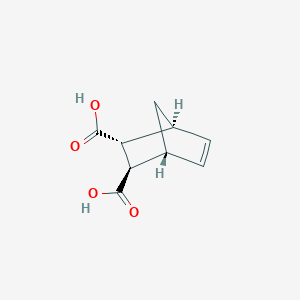
2-Fluoro-3-nitropyridine
Vue d'ensemble
Description
2-Fluoro-3-nitropyridine is a useful research compound. Its molecular formula is C5H3FN2O2 and its molecular weight is 142.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Aminopyridines : 2-Fluoro-3-nitropyridine is used in the synthesis of 3-substituted 2-aminopyridines through displacement reactions. This process is efficient, regioselective, and occurs at moderate temperatures with reasonable yields, making it useful in pharmaceutical and chemical synthesis (Culshaw et al., 2012).
Synthesis of Fluoropyridines : It is instrumental in the synthesis of fluoropyridines via fluorodenitration reactions. This method is general for nitro-substituted pyridines and occurs under mild conditions, broadening its applicability in various chemical syntheses (Kuduk et al., 2005).
Protein and Peptide Analysis : this compound is used in the determination of N-terminal amino acids in proteins and peptides. This process allows for the estimation of proline and glycine as N-terminal residues and is significant in biochemical and analytical chemistry (Signor et al., 1969).
Determination of Cysteinyl Residues : This compound reacts rapidly under mild conditions with cysteinyl residues, making it applicable in the analytical determination of thiol groups in peptide molecules (Toniolo et al., 1972).
Nucleophilic Displacement Reactions : It plays a role in nucleophilic displacement reactions in aromatic systems, particularly in the synthesis of various substituted pyridines. This application is relevant in the field of organic chemistry and the development of new synthetic methods (Brewis et al., 1974).
Synthesis of Difluoroboryl Imidates : this compound is involved in the synthesis of difluoroboryl imidates, indicating its utility in the creation of novel chemical structures (Hand & Baker, 1989).
Determination of Absolute Configuration : It is used in determining the absolute configuration of N-terminal amino-acids of peptides, which is crucial in peptide and protein chemistry (Toniolo et al., 1972).
Mécanisme D'action
Target of Action
2-Fluoro-3-nitropyridine is a chemical compound used as a pharmaceutical intermediate It’s known that fluoropyridines, a class of compounds to which this compound belongs, have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
The nitro group in the compound can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, including local radiotherapy of cancer . The compound’s role in these applications could be linked to its influence on certain biochemical pathways.
Result of Action
Given its use as a pharmaceutical intermediate and its potential role in local radiotherapy of cancer , it can be inferred that the compound may have significant effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stored in an inert atmosphere at room temperature , suggesting that its stability could be affected by exposure to certain environmental conditions. Additionally, the compound’s reactivity may be influenced by the presence of other substances, as seen in its synthesis, where it reacts with Bu4N+F− in DMF at 20°C to form 2-fluoro-3-bromopyridine .
Safety and Hazards
2-Fluoro-3-nitropyridine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . In case of skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor .
Orientations Futures
Fluoropyridines, including 2-Fluoro-3-nitropyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are of special interest as potential imaging agents for various biological applications . The interest toward the development of fluorinated chemicals has been steadily increased .
Propriétés
IUPAC Name |
2-fluoro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDKIYDGHCFZBGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376478 | |
| Record name | 2-Fluoro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1480-87-1 | |
| Record name | 2-Fluoro-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-fluoro-3-nitropyridine interact with amino acids and peptides, and what are the downstream effects?
A: this compound acts as a highly selective nucleophile, preferentially reacting with free amino groups in amino acids and peptides under mild alkaline conditions [, ]. This reaction leads to the formation of stable N-(3-nitro-2-pyridyl) derivatives [, , ].
- N-terminal amino acid determination: The resulting derivatives are easily hydrolyzed, allowing for the identification and quantification of the N-terminal amino acid in peptides and proteins [].
- Peptide sequencing: The N-(3-nitro-2-pyridyl) derivatives can be further modified and utilized in cyclical degradation processes, facilitating peptide sequencing [].
- Spectroscopic analysis: The derivatives exhibit characteristic UV-visible absorption and circular dichroism (CD) spectra, enabling the study of peptide structure and conformation [].
Q2: Can this compound be used to determine the chirality of amino acids?
A: Yes, the distinct chiroptical properties of the N-(3-nitro-2-pyridyl)amino-acid derivatives, coupled with the known reactivity of this compound, offer a novel approach for determining the absolute configuration of N-terminal amino acids in peptides []. This is possible because the CD spectra of these derivatives are sensitive to the stereochemistry of the amino acid.
Q3: Are there any advantages of using this compound over other reagents for N-terminal amino acid determination?
A3: Yes, this compound offers several advantages:
- Mild reaction conditions: The reaction proceeds rapidly under mild alkaline conditions, minimizing side reactions or degradation of the peptide [, ].
- Quantitative recovery: Most N-(3-nitro-2-pyridyl) amino acid derivatives, including those of proline and glycine, are quantitatively recovered after hydrolysis [].
- Spectrophotometric detection: The derivatives are easily detectable and quantifiable using spectrophotometry [].
Q4: What are the potential applications of this compound in protein chemistry beyond N-terminal amino acid determination and peptide sequencing?
A4: The unique reactivity and spectroscopic properties of this compound derivatives suggest potential applications in:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















